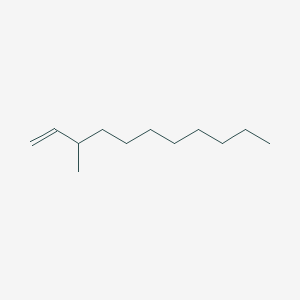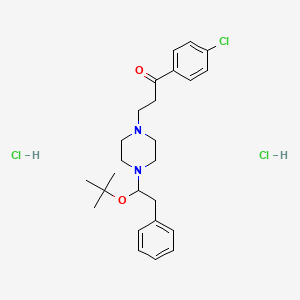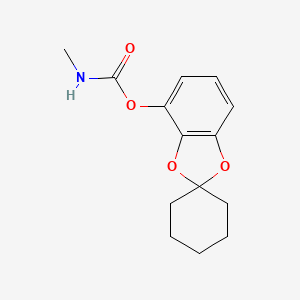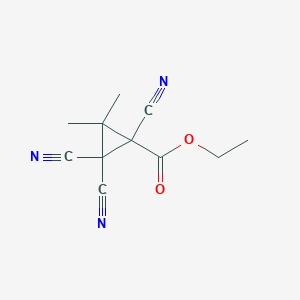
Ethyl 1,2,2-tricyano-3,3-dimethylcyclopropanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1,2,2-tricyano-3,3-dimethylcyclopropanecarboxylate: is a chemical compound with the molecular formula C11H11N3O2 It is known for its unique structure, which includes a cyclopropane ring substituted with three cyano groups and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,2,2-tricyano-3,3-dimethylcyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl cyanoacetate with malononitrile in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity material.
化学反应分析
Types of Reactions: Ethyl 1,2,2-tricyano-3,3-dimethylcyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
Ethyl 1,2,2-tricyano-3,3-dimethylcyclopropanecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism by which ethyl 1,2,2-tricyano-3,3-dimethylcyclopropanecarboxylate exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing nature of the cyano groups and the strain in the cyclopropane ring. These factors make it a versatile intermediate in various synthetic pathways.
相似化合物的比较
Ethyl cyanoacetate: A precursor in the synthesis of ethyl 1,2,2-tricyano-3,3-dimethylcyclopropanecarboxylate.
Malononitrile: Another precursor used in the synthesis.
2,2-Dimethylcyclopropanecarboxylic acid: A related compound with a similar cyclopropane ring structure.
Uniqueness: this compound is unique due to the presence of three cyano groups on the cyclopropane ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
24543-06-4 |
|---|---|
分子式 |
C11H11N3O2 |
分子量 |
217.22 g/mol |
IUPAC 名称 |
ethyl 1,2,2-tricyano-3,3-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-4-16-8(15)11(7-14)9(2,3)10(11,5-12)6-13/h4H2,1-3H3 |
InChI 键 |
RLFHBAXSRXSCHB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(C(C1(C#N)C#N)(C)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


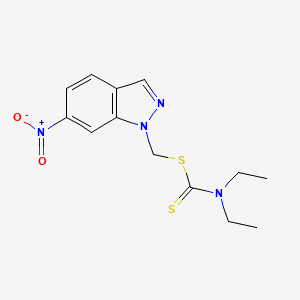
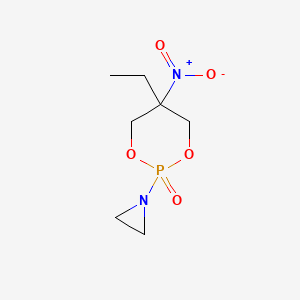

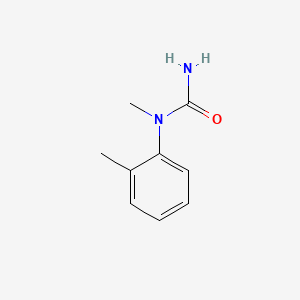
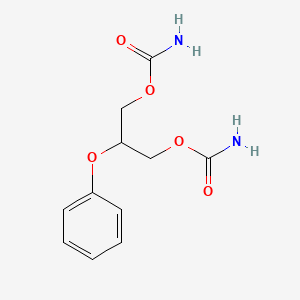
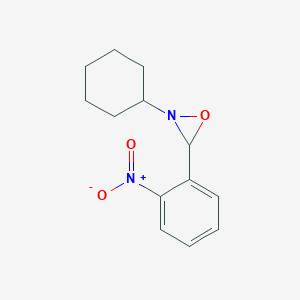
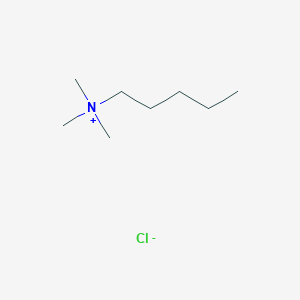
![Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B14704757.png)


